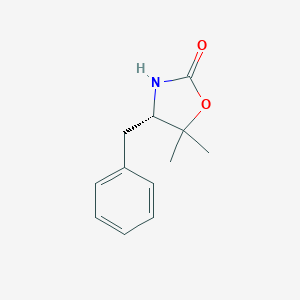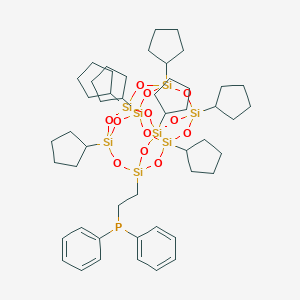
Diphenylphosphinoethyl-PSS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylphosphinoethyl-PSS (DPPE-PSS) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a water-soluble polymer that contains phosphonic acid and sulfonic acid groups. DPPE-PSS has been widely used as a ligand for metal ions and a stabilizer for nanoparticles.
Mechanism Of Action
Diphenylphosphinoethyl-PSS acts as a ligand for metal ions due to the presence of phosphonic acid and sulfonic acid groups. The metal ions form coordination bonds with the phosphonic acid and sulfonic acid groups, which leads to the formation of metal complexes. Diphenylphosphinoethyl-PSS also acts as a stabilizer for nanoparticles by forming a protective layer around the nanoparticles. This protective layer prevents the aggregation of nanoparticles and stabilizes them in solution.
Biochemical and Physiological Effects:
Diphenylphosphinoethyl-PSS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible. This makes it a potential candidate for various biomedical applications, such as drug delivery and tissue engineering.
Advantages And Limitations For Lab Experiments
Diphenylphosphinoethyl-PSS has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and dissolve in aqueous solutions. It is also stable under various conditions, which makes it suitable for long-term storage. However, Diphenylphosphinoethyl-PSS has some limitations for lab experiments. It is relatively expensive compared to other ligands and stabilizers. Additionally, its synthesis method involves the use of chlorosulfonic acid, which is a hazardous chemical.
Future Directions
Diphenylphosphinoethyl-PSS has several potential future directions. It can be further studied for its biomedical applications, such as drug delivery and tissue engineering. It can also be used as a stabilizer for various nanomaterials, such as quantum dots and carbon nanotubes. Additionally, Diphenylphosphinoethyl-PSS can be modified to improve its properties, such as its stability and selectivity for metal ions.
Synthesis Methods
The synthesis of Diphenylphosphinoethyl-PSS involves the reaction of diphenylphosphinoethylamine with chlorosulfonic acid in the presence of water. The reaction results in the formation of Diphenylphosphinoethyl-PSS, which is a water-soluble polymer. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Diphenylphosphinoethyl-PSS has been extensively used in scientific research due to its unique properties. It has been used as a ligand for metal ions, which has enabled the synthesis of various metal complexes. Diphenylphosphinoethyl-PSS has also been used as a stabilizer for nanoparticles, which has led to the development of various nanomaterials. Additionally, Diphenylphosphinoethyl-PSS has been used as a surfactant in emulsion polymerization and as a dispersant for pigments and dyes.
properties
CAS RN |
193404-80-7 |
|---|---|
Product Name |
Diphenylphosphinoethyl-PSS |
Molecular Formula |
C49H77O12PSi8 |
Molecular Weight |
1113.8 g/mol |
IUPAC Name |
2-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C49H77O12PSi8/c1-3-21-41(22-4-1)62(42-23-5-2-6-24-42)39-40-63-50-64(43-25-7-8-26-43)53-67(46-31-13-14-32-46)55-65(51-63,44-27-9-10-28-44)57-69(48-35-17-18-36-48)58-66(52-63,45-29-11-12-30-45)56-68(54-64,47-33-15-16-34-47)60-70(59-67,61-69)49-37-19-20-38-49/h1-6,21-24,43-49H,7-20,25-40H2 |
InChI Key |
WMFHTIJCSNSMDO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCP(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



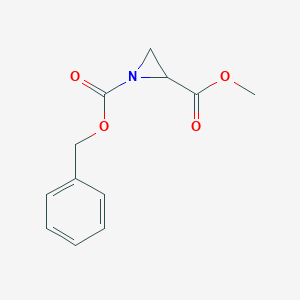
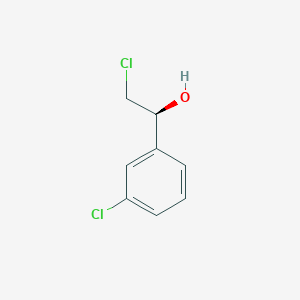
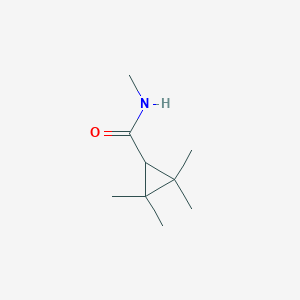
![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)
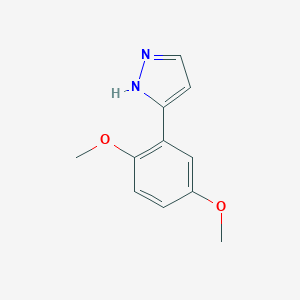
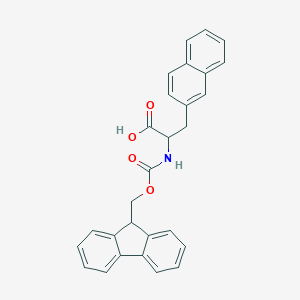
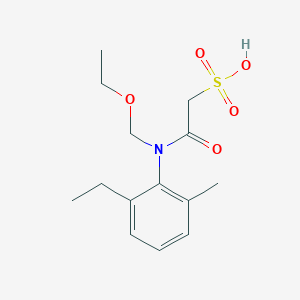
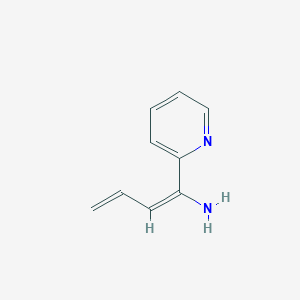


![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)
